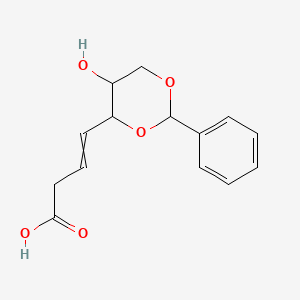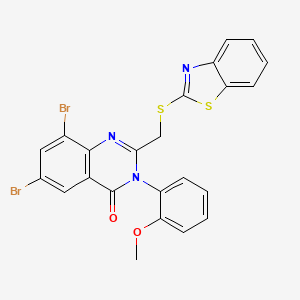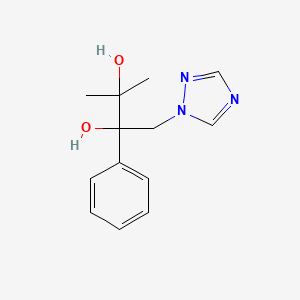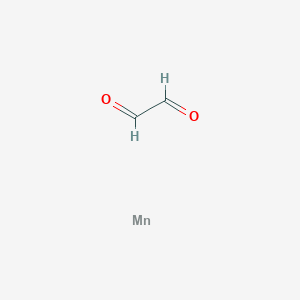
Octadecanedioic acid, diphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanedioic acid, diphenyl ester: is an organic compound that belongs to the class of esters. It is derived from octadecanedioic acid and phenol, forming a compound with the molecular formula C({30})H({46})O(_{4}) . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecanedioic acid, diphenyl ester typically involves the esterification of octadecanedioic acid with phenol. One common method is the Fischer esterification , where octadecanedioic acid reacts with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of heterogeneous catalysts can facilitate the separation of the product from the reaction mixture and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Hydrolysis: Octadecanedioic acid and phenol.
Reduction: Octadecanediol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octadecanedioic acid, diphenyl ester is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of esterification and hydrolysis reactions .
Biology: In biological research, this compound can be used to study the metabolism of esters and their role in biological systems .
Industry: In the industrial sector, this compound is used in the production of polymers, lubricants, and plasticizers. It is also used as a precursor for the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of octadecanedioic acid, diphenyl ester involves its hydrolysis to release octadecanedioic acid and phenol. The ester bond is cleaved by nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final products . This mechanism is similar to other ester hydrolysis reactions and involves the formation of a transition state where the carbonyl carbon is attacked by a nucleophile .
Comparison with Similar Compounds
- Octadecanedioic acid, dimethyl ester
- Octadecanedioic acid, diethyl ester
- Octadecanedioic acid, dibutyl ester
Comparison: Octadecanedioic acid, diphenyl ester is unique due to the presence of phenyl groups, which can impart different physical and chemical properties compared to alkyl esters. The phenyl groups can influence the compound’s solubility, reactivity, and stability . For example, phenyl esters may have higher boiling points and different solubility profiles compared to their alkyl counterparts .
Properties
CAS No. |
103170-08-7 |
|---|---|
Molecular Formula |
C30H42O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
diphenyl octadecanedioate |
InChI |
InChI=1S/C30H42O4/c31-29(33-27-21-15-13-16-22-27)25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-26-30(32)34-28-23-17-14-18-24-28/h13-18,21-24H,1-12,19-20,25-26H2 |
InChI Key |
LWAWFPKTLZXUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


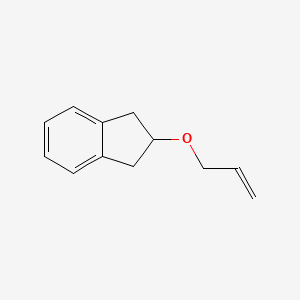
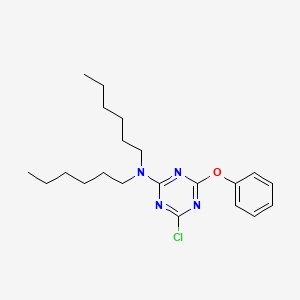
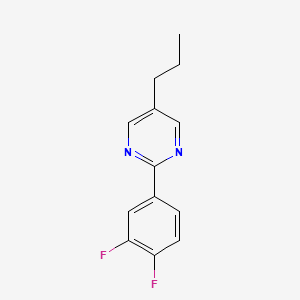
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
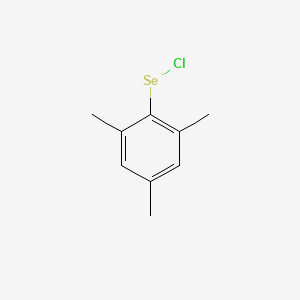
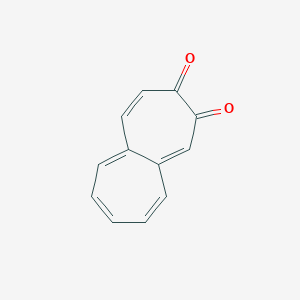
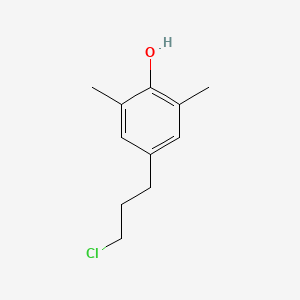
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
